molecular formula C20H14BrF3N2OS B2686896 (4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide CAS No. 1274904-26-5

(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide

Cat. No.: B2686896
CAS No.: 1274904-26-5
M. Wt: 467.3
InChI Key: VSAHISZOWQPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 467.3 . Other physical and chemical properties such as boiling point, melting point, and density can be found on chemical databases .

Scientific Research Applications

Synthetic and Biological Studies of Heterocyclic Compounds

A study conducted by Patel and Patel (2017) involved the synthesis of a novel series of heterocyclic compounds related to the core structure , demonstrating their potential antibacterial and antifungal activities. These compounds were synthesized under solvent-free conditions and characterized by spectrometric techniques, showing promise against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains (Patel & Patel, 2017).

Synthesis and Characterization of Azo Dye Derivatives

Another research by Kumar et al. (2013) explored the synthesis of heterocyclic azodyes from 5-phenyl-1,3,4-thiadiazole-2-amine, involving a diazotisation process followed by coupling with different compounds. These synthesized compounds, while not directly the same, share a similar synthetic pathway and structural motifs to the chemical , indicating the versatility of related structures in creating compounds with potential applications in dyes and markers (Kumar et al., 2013).

Antibacterial Activity of Pyrrolidin-2-one Derivatives

Research by Patel and Patel (2015) on the synthesis of pyrrolidin-2-one derivatives from Schiff bases also highlights the broad applicability of compounds with naphthyl and thiazolyl groups in combating bacterial and fungal pathogens. These compounds were tested against a variety of bacterial and fungal strains, providing insights into the structural requirements for antimicrobial efficacy (Patel & Patel, 2015).

Novel Fluorescent Triazoles for Blue Emitting Materials

Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives for potential use in blue-light-emitting materials. These compounds were evaluated for their absorption, emission, and quantum yields in various solvents, demonstrating the potential use of similar structures in optoelectronic applications (Padalkar et al., 2015).

Synthesis of Pincer Ruthenium Catalysts

A study by Facchetti et al. (2016) on the preparation of pincer ruthenium catalysts for ketone reduction also underscores the utility of naphthylamine derivatives in catalysis. These catalysts show promise for applications in synthetic chemistry, particularly in the selective reduction of ketones to alcohols (Facchetti et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, it’s likely that the mechanism of action would depend on the specific context of the study.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information .

Properties

IUPAC Name

4-naphthalen-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS.BrH/c21-20(22,23)26-17-9-7-16(8-10-17)24-19-25-18(12-27-19)15-6-5-13-3-1-2-4-14(13)11-15;/h1-12H,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAHISZOWQPZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.